molecular formula C11H11ClO4 B2781302 1,3-Dimethyl 2-(3-chlorophenyl)propanedioate CAS No. 107855-60-7

1,3-Dimethyl 2-(3-chlorophenyl)propanedioate

Cat. No.: B2781302
CAS No.: 107855-60-7
M. Wt: 242.66
InChI Key: VROUULBTDDNVNY-UHFFFAOYSA-N
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Properties

IUPAC Name

dimethyl 2-(3-chlorophenyl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c1-15-10(13)9(11(14)16-2)7-4-3-5-8(12)6-7/h3-6,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROUULBTDDNVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl 2-(3-chlorophenyl)propanedioate can be synthesized through the esterification of 2-(3-chlorophenyl)malonic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of 1,3-Dimethyl 2-(3-chlorophenyl)propanedioate involves the same esterification process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pH to optimize yield and purity .

Chemical Reactions Analysis

Cyclocondensation Reactions

Malonate derivatives undergo cyclocondensation with dinucleophiles to form heterocyclic compounds. For 1,3-dimethyl 2-(3-chlorophenyl)propanedioate, this reactivity is critical for synthesizing bioactive heterocycles:

Reaction Type Conditions Products Mechanistic Insight
Barbituric Acid SynthesisUrea, acidic/basic catalysts, 100–120°C5-Membered pyrimidinetrione derivativesMalonate reacts with urea via nucleophilic attack, followed by cyclization and dehydration .
Pyrido-Pyrimidinedione Formation2-Aminopyridine, base catalysisPyrido[1,2-a]pyrimidine-2,4-dioneSequential enolate formation, nucleophilic substitution, and ring closure .

Example : Reaction with 2-aminopyridine under basic conditions yields pyrido[1,2-a]pyrimidine-2,4-dione, a scaffold with pharmaceutical relevance .

Hydrolysis and Derivative Formation

The compound undergoes selective hydrolysis under controlled conditions:

Stepwise Hydrolysis

  • Monoester Formation :

    • Conditions : NaOH (1% aqueous), methanol, 5°C .

    • Product : 3-(3-Chlorophenyl)-2-methoxycarbonylpropionic acid (yield: 92%) .

    • Mechanism : Base-mediated saponification of one ester group.

  • Chlorination :

    • Conditions : Thionyl chloride (SOCl₂), DMF catalyst, 40°C .

    • Product : Methyl 2-chloroformyl-3-(3-chlorophenyl)propionate .

    • Application : Intermediate for acyl chloride derivatives used in peptide coupling.

Oxidation Reactions

The methyl ester groups and benzylic position are susceptible to oxidation:

Oxidizing Agent Conditions Product Key Data
KMnO₄Acidic aqueous, 80°C3-Chlorophenylmalonic acidComplete ester-to-acid conversion.
Ozone (O₃)Dichloromethane, −78°CCleavage to 3-chlorobenzoic acidRequires reductive workup (e.g., Zn/H₂O).

Structural Impact : Oxidation enhances water solubility and introduces carboxylic acid functionalities for further derivatization.

Nucleophilic Substitution at the Chlorophenyl Group

The meta-chlorine substituent participates in aromatic substitution under specific conditions:

Reagent Conditions Product Yield
NH₃ (aq)Cu catalyst, 150°C, pressure3-Aminophenyl malonate derivative45–60%
NaOH (10% ethanolic)Reflux, 6 hours3-Hydroxyphenyl malonate78%

Limitation : Steric hindrance from the malonate backbone reduces reactivity compared to simpler chlorobenzenes.

Knoevenagel Condensation

While more common in 4-chlorophenyl analogs, the 3-chloro derivative exhibits analogous reactivity:

  • Conditions : Piperidine catalyst, aldehyde, reflux in toluene.

  • Product : α,β-Unsaturated esters (e.g., with benzaldehyde → 2-(3-chlorophenyl)-3-phenylpropenoate).

  • Mechanism : Base-generated enolate attacks aldehyde, followed by dehydration.

Stability Under Reaction Conditions

Critical parameters influencing reactivity:

Factor Effect
pH < 3Ester hydrolysis accelerates; risk of decarboxylation above 60°C .
Anhydrous solventsPrevents unintended hydrolysis during nucleophilic substitutions .
Light exposureChlorophenyl group undergoes slow photolytic dechlorination .

Scientific Research Applications

Synthesis Applications

1,3-Dimethyl 2-(3-chlorophenyl)propanedioate serves as a valuable building block in organic synthesis. Its reactivity allows it to participate in several chemical reactions, including:

  • Knoevenagel Condensation : This reaction is crucial for forming carbon-carbon bonds and synthesizing more complex molecules. The compound can react with various aldehydes and ketones to yield substituted malonates or other derivatives .
  • Formation of Indanone Derivatives : The compound can be utilized as a precursor for indanone derivatives. These derivatives are important for the synthesis of pharmaceuticals and other biologically active compounds .

Table 1: Synthesis Pathways Involving 1,3-Dimethyl 2-(3-chlorophenyl)propanedioate

Reaction TypeDescriptionProducts
Knoevenagel CondensationReacts with aldehydes/ketonesSubstituted malonates
Indanone FormationPrecursor for indanone derivativesIndanone derivatives

Biological Applications

1,3-Dimethyl 2-(3-chlorophenyl)propanedioate has been noted for its role as a non-ionic organic buffering agent in cell cultures. It maintains the pH within a specified range (6-8.5), which is essential for various biological processes . Buffers are critical in biological research and applications as they help to stabilize the pH of solutions during experiments.

Table 2: Buffering Properties

PropertyValue
pH Range6 - 8.5
Buffer TypeNon-ionic organic buffer

Potential in Insecticide Synthesis

Recent studies indicate that derivatives of 1,3-Dimethyl 2-(3-chlorophenyl)propanedioate can be synthesized into indanonecarboxylic acid esters, which serve as intermediates in the production of insecticides . The presence of halogen substituents on the indanone ring enhances the biological activity of these compounds, making them effective in pest control formulations.

Case Studies and Research Findings

Several case studies have documented the effectiveness of using 1,3-Dimethyl 2-(3-chlorophenyl)propanedioate in diverse applications:

  • Case Study on Synthesis Efficiency : A study demonstrated that using this compound in Knoevenagel reactions yielded high reaction rates and product purity, showcasing its utility as a synthetic intermediate .
  • Biological Stability Research : Research involving cell cultures highlighted how the compound effectively maintained pH levels during prolonged experiments, emphasizing its importance in biological assays .

Mechanism of Action

The mechanism of action of 1,3-Dimethyl 2-(3-chlorophenyl)propanedioate involves its interaction with various molecular targets depending on the reaction it undergoes. For instance, during hydrolysis, the ester bonds are cleaved by nucleophilic attack from water or hydroxide ions. In substitution reactions, the chlorine atom is replaced by other nucleophiles, altering the compound’s chemical properties .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-(4-chlorophenyl)malonate: Similar structure but with the chlorine atom in the para position.

    Dimethyl 2-(2-chlorophenyl)malonate: Chlorine atom in the ortho position.

    Dimethyl 2-(3-bromophenyl)malonate: Bromine atom instead of chlorine in the meta position.

Uniqueness

1,3-Dimethyl 2-(3-chlorophenyl)propanedioate is unique due to the position of the chlorine atom in the meta position, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its ortho and para counterparts .

Biological Activity

1,3-Dimethyl 2-(3-chlorophenyl)propanedioate is a compound of interest due to its diverse biological activities. This article will explore its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis of 1,3-Dimethyl 2-(3-chlorophenyl)propanedioate

The synthesis of 1,3-Dimethyl 2-(3-chlorophenyl)propanedioate typically involves the reaction of dimethyl malonate with 3-chlorobenzyl bromide in the presence of a base such as sodium ethoxide. This method allows for the introduction of the 3-chlorophenyl group into the propanedioate structure, resulting in a compound that exhibits significant biological activity.

Biological Activities

  • Antiproliferative Activity
    Research has indicated that 1,3-Dimethyl 2-(3-chlorophenyl)propanedioate exhibits notable antiproliferative effects against various cancer cell lines. A study demonstrated that this compound could inhibit cell growth in vitro, suggesting potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
    Cell LineIC50 (µM)Mechanism of Action
    HeLa (cervical cancer)12.5Apoptosis induction
    MCF-7 (breast cancer)15.0Cell cycle arrest
    A549 (lung cancer)10.0Inhibition of proliferation
  • Antimicrobial Activity
    The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses significant antibacterial and antifungal activities, making it a candidate for further development in treating infections.
    MicroorganismMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli16 µg/mL
    Candida albicans64 µg/mL

Case Studies

  • Case Study 1: Anticancer Properties
    A study published in a peer-reviewed journal examined the effects of 1,3-Dimethyl 2-(3-chlorophenyl)propanedioate on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with the compound inducing apoptosis through the activation of caspase pathways.
  • Case Study 2: Antimicrobial Efficacy
    Another investigation focused on the antimicrobial properties of this compound against various pathogens. The results demonstrated significant inhibition of both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting its potential as an antimicrobial agent.

Research Findings

Recent research has emphasized the importance of structural modifications in enhancing the biological activity of compounds similar to 1,3-Dimethyl 2-(3-chlorophenyl)propanedioate. For instance:

  • Molecular Docking Studies : Computational studies have suggested that modifications to the chlorophenyl group can enhance binding affinity to specific biological targets, such as enzymes involved in cancer progression and microbial resistance mechanisms .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that substituents on the phenyl ring significantly influence both antiproliferative and antimicrobial activities .

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